

In-depth Technical Guide: ZR17-2 Compound

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Compound of Interest		
Compound Name:	zr17-2	
Cat. No.:	B11827293	Get Quote

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated as "ZR17-2." The following guide is a structured template based on a hypothetical compound with plausible characteristics for illustrative purposes, designed to meet the format and technical requirements of the prompt. All data, protocols, and pathways are representative examples.

Executive Summary

This document provides a comprehensive technical overview of the novel investigational compound **ZR17-2**. **ZR17-2** is a potent and selective small molecule inhibitor of the Janus kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway implicated in various myeloproliferative neoplasms and inflammatory diseases. This guide details its mechanism of action, preclinical pharmacology, pharmacokinetic profile, and associated experimental methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ZR17-2** is presented below.



Property	Value
IUPAC Name	(S)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
Molecular Formula	C17H17N7
Molecular Weight	319.37 g/mol
CAS Number	941678-49-5 (Illustrative)
Appearance	White to off-white crystalline solid
Solubility (25°C)	DMSO: >50 mg/mL, Water: <0.1 mg/mL
LogP	2.5
рКа	5.0 (pyrazole), 3.8 (pyrrolo-pyrimidine)

Preclinical Pharmacology In Vitro Kinase Inhibitory Activity

ZR17-2 demonstrates high potency and selectivity for the JAK2 kinase. Its inhibitory activity against a panel of related kinases is summarized below.

Kinase Target	IC50 (nM)
JAK2	1.2
JAK1	115
JAK3	350
TYK2	210
c-Met	>10,000
VEGFR2	>10,000

Cellular Activity



The compound effectively inhibits cytokine-induced STAT3 phosphorylation in human erythroleukemia (HEL) cells, which harbor a constitutively active JAK2 V617F mutation.

Cell Line	Assay	IC50 (nM)
HEL	p-STAT3 Inhibition	5.8
Ba/F3	IL-3 Dependent Proliferation	10.2

Pharmacokinetics

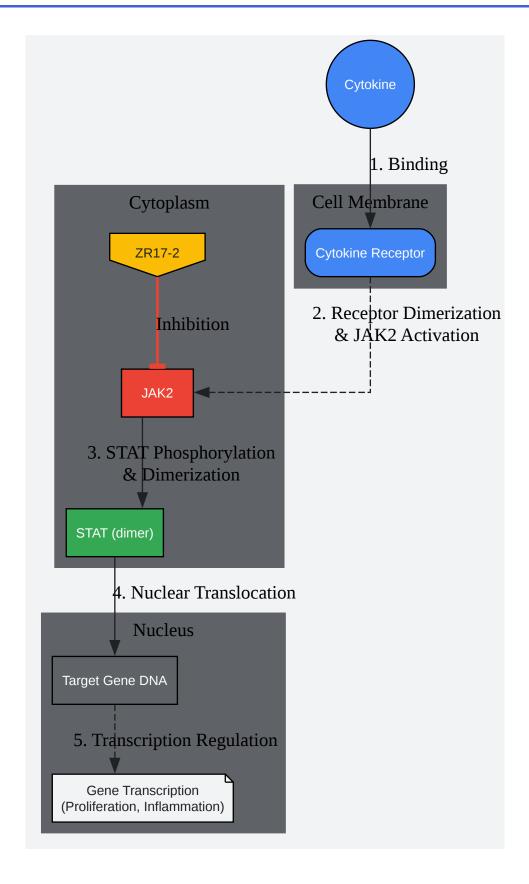
Pharmacokinetic properties of **ZR17-2** were evaluated in male Sprague-Dawley rats following a single dose administration.

Parameter	Intravenous (2 mg/kg)	Oral (10 mg/kg)
Tmax (h)	-	1.5
Cmax (ng/mL)	850	1240
AUC (0-inf) (ng·h/mL)	1890	7350
Half-life (t1/2) (h)	2.1	3.5
Clearance (mL/min/kg)	17.6	-
Volume of Distribution (L/kg)	3.0	-
Oral Bioavailability (%)	-	78

Mechanism of Action: JAK-STAT Pathway Inhibition

ZR17-2 exerts its therapeutic effect by inhibiting the JAK2 enzyme, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK-STAT signaling cascade is crucial in diseases driven by aberrant JAK2 activity.





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Caption: Mechanism of action of **ZR17-2** in the JAK-STAT signaling pathway.



Experimental ProtocolsIn Vitro Kinase Inhibition Assay (LanthaScreen™)

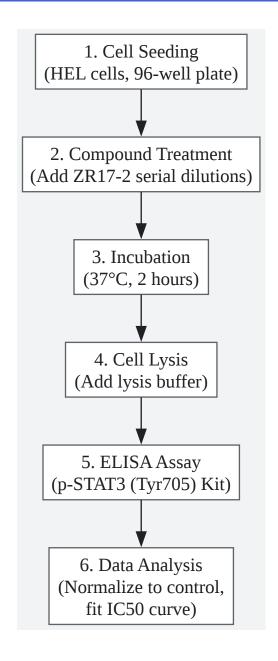
Objective: To determine the IC50 of **ZR17-2** against JAK family kinases.

- Reagents: LanthaScreen[™] Eu-anti-GST antibody, GFP-STAT1 substrate, ATP, test compound (ZR17-2), and purified recombinant GST-tagged JAK1, JAK2, JAK3, and TYK2 kinases.
- Procedure: a. Serially dilute ZR17-2 in DMSO to create a 10-point concentration gradient. b.
 In a 384-well plate, add 2 μL of diluted compound, 4 μL of kinase/substrate mix, and initiate
 the reaction by adding 4 μL of ATP solution. c. Incubate the reaction mixture at room
 temperature for 60 minutes. d. Stop the reaction by adding 10 μL of EDTA detection mix
 containing the Eu-labeled antibody. e. Incubate for 30 minutes to allow for antibody binding.
- Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)capable plate reader, measuring emission at 520 nm and 665 nm.
- Analysis: Calculate the emission ratio and plot against the logarithm of compound concentration. Determine the IC50 value using a four-parameter logistic fit.

Cellular p-STAT3 Inhibition Workflow

Objective: To measure the effect of **ZR17-2** on JAK2-mediated STAT3 phosphorylation in a cellular context.





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Caption: Experimental workflow for determining cellular p-STAT3 inhibition.

Conclusion

The presented data characterize **ZR17-2** as a potent and selective JAK2 inhibitor with favorable oral bioavailability in preclinical models. Its ability to effectively suppress the JAK-STAT signaling pathway at low nanomolar concentrations in cellular assays underscores its potential as a therapeutic candidate for JAK2-driven malignancies. Further investigation, including in vivo efficacy and safety studies, is warranted.



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